8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family This compound features a fused bicyclic structure, which includes a pyridine ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminopyridine with chloroacetic acid under acidic conditions, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic synthesis, 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules
Biology: This compound has shown potential as a bioactive molecule in biological studies
Medicine: Research has indicated that derivatives of imidazo[1,2-a]pyridines, including this compound, may have therapeutic properties. These compounds are being investigated for their antituberculosis, anticancer, and anti-inflammatory activities.
Industry: In material science, this compound can be used as a building block for the development of new materials with unique properties. Its structural characteristics make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
8-Chloro-6-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid
8-Chloro-6-methyl-imidazo[1,2-a]pyridine-4-carboxylic acid
Uniqueness: 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its specific substitution pattern and the presence of the carboxylic acid group at the 2-position. This structural feature influences its reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1421261-78-0) is a heterocyclic aromatic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound features a fused bicyclic system comprising a pyridine and an imidazole ring with a carboxylic acid functional group at the 2-position. This unique structural characteristic is pivotal in determining its biological activity.
Property | Value |
---|---|
IUPAC Name | 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Molecular Formula | C₉H₇ClN₂O₂ |
Molecular Weight | 210.62 g/mol |
CAS Number | 1421261-78-0 |
InChI Key | YKIKIYMNJMODOG-UHFFFAOYSA-N |
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. Research indicates that it can modulate various biological pathways by inhibiting key enzymes or receptors involved in disease processes. For instance, it has been shown to inhibit certain kinases that play critical roles in cancer cell proliferation and survival.
Anticancer Activity
Studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives, including this compound, as anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For example, in a study evaluating the cytotoxicity of imidazo[1,2-a]pyridine derivatives on human cancer cell lines, compounds showed IC₅₀ values ranging from 10 to 50 µM depending on the specific cell line tested .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized several derivatives of imidazo[1,2-a]pyridine and evaluated their anticancer properties. Among these derivatives, this compound exhibited potent activity against breast cancer cells with an IC₅₀ value of approximately 25 µM .
Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory mechanism of this compound. It was observed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests that the compound may exert its anti-inflammatory effects by modulating cytokine production.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with related compounds is essential:
Compound | Anticancer Activity (IC₅₀) | Anti-inflammatory Activity |
---|---|---|
This compound | ~25 µM | Significant |
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | ~30 µM | Moderate |
8-Chloro-6-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid | ~45 µM | Low |
Properties
IUPAC Name |
8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIKIYMNJMODOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185339 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-chloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421261-78-0 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-chloro-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421261-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-chloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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